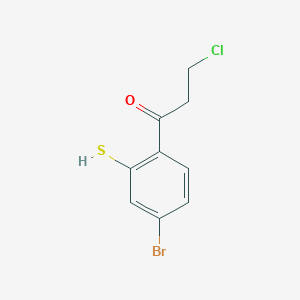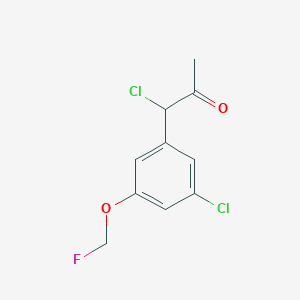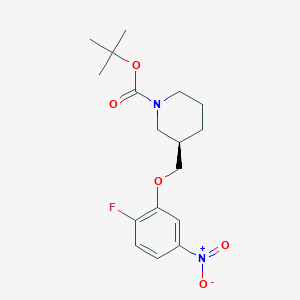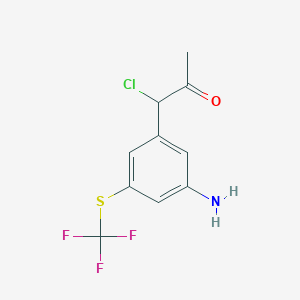
2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is a synthetic organic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of a trifluorophenyl group, an acetamido group, and a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the reaction of methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like tetrahydrofuran (THF) and heated to reflux for several hours. After completion, the reaction mixture is quenched with hydrochloric acid and extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as flash chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-enoate moiety to a single bond.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium complexes.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated butanoate derivatives.
Substitution: Formation of halogenated or nitrated trifluorophenyl derivatives.
Scientific Research Applications
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluorophenyl group may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: Similar structure but with a saturated butanoate moiety.
2,4,5-Trifluorophenylacetic acid: Contains the trifluorophenyl group but lacks the acetamido and but-2-enoate moieties.
Uniqueness
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to the combination of its trifluorophenyl group and the but-2-enoate moiety, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H12F3NO3 |
|---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
methyl (E)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)/b9-5+ |
InChI Key |
IZFJPBWBAPIUAN-WEVVVXLNSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)


![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)

![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)





![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)


